molecular formula C15H11NO5 B400359 4-Formylphenyl 3-nitro-4-methylbenzoate

4-Formylphenyl 3-nitro-4-methylbenzoate

Cat. No.: B400359
M. Wt: 285.25g/mol
InChI Key: ZHBMJSUJZWINHZ-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-nitro-4-methylbenzoate is a nitro-substituted benzoate ester characterized by a formyl group on the phenyl ring and a nitro group at the 3-position alongside a methyl group at the 4-position of the benzoate moiety. Its synthesis typically involves esterification between 3-nitro-4-methylbenzoyl chloride and 4-hydroxybenzaldehyde derivatives under controlled conditions .

Properties

Molecular Formula

C15H11NO5

Molecular Weight

285.25g/mol

IUPAC Name

(4-formylphenyl) 4-methyl-3-nitrobenzoate

InChI

InChI=1S/C15H11NO5/c1-10-2-5-12(8-14(10)16(19)20)15(18)21-13-6-3-11(9-17)4-7-13/h2-9H,1H3

InChI Key

ZHBMJSUJZWINHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Molecular Geometry

The positions and types of substituents significantly influence molecular geometry and intermolecular interactions. Key comparisons include:

Compound Name Substituents (Benzoate Ring) Dihedral Angle (°) Key Interactions Molecular Weight
4-Formylphenyl 3-nitro-4-methylbenzoate 3-nitro, 4-methyl 4.96 C-H⋯O (non-classical) 316.28 (C₁₅H₁₂N₂O₆)
4-Formyl-2-nitrophenyl 4-bromobenzoate (F4BrB) 4-bromo 62.90 Halogen interactions 305.13 (C₁₄H₉BrO₃)
4-Formyl-2-nitrophenyl 4-chlorobenzoate (F2ClB) 4-chloro 19.55 C-Cl⋯π interactions 260.67 (C₁₄H₉ClO₅)
(4-Chlorophenyl) 4-nitrobenzoate 4-nitro, 4-chloro Not reported Electron-withdrawing effects 285.66 (C₁₃H₈ClNO₄)
  • Key Findings :
    • The dihedral angle between aromatic rings in this compound (4.96°) indicates near-planarity, contrasting sharply with F4BrB (62.90°) and F2ClB (19.55°). This planar arrangement is attributed to steric and electronic effects of the methyl and nitro groups .
    • Bromo and chloro substituents in F4BrB and F2ClB introduce halogen bonding, absent in the methyl/nitro-substituted analogue .

Thermal and Electronic Properties

Substituents impact thermal stability and optoelectronic behavior:

Compound Name Decomposition Temp. (°C) λₐᵦₛ (nm) HOMO-LUMO Gap (eV) Application Relevance
This compound ~398 (melting point) Not reported Not reported Potential optoelectronic use
Methyl 4-formyl-3-nitrobenzoate Not reported ~350 ~3.2 Organic semiconductors
Azomethines with triphenylamine core >300 400-500 2.8–3.1 Solar cell donor materials
  • Key Findings :
    • Nitro and formyl groups enhance electron-withdrawing capacity, critical for charge transport in optoelectronic devices. Methyl groups may improve solubility but reduce thermal stability .
    • Azomethines with triphenylamine cores exhibit lower HOMO-LUMO gaps (2.8–3.1 eV), making them superior for solar cell applications compared to nitrobenzoates .

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